molecular formula C6H6F2N2O2 B598191 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1203145-73-6

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B598191
CAS No.: 1203145-73-6
M. Wt: 176.123
InChI Key: PUBXARXUPRDAAQ-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde exhibits a complex molecular architecture characterized by a five-membered pyrazole ring system bearing multiple functional groups. The compound possesses the molecular formula C₆H₆F₂N₂O₂ with a molecular weight of 176.12 grams per mole. The Chemical Abstracts Service registry number for this compound is 1203145-73-6, providing its unique chemical identifier.

The structural framework centers on a 1H-pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 2 positions. This pyrazole ring serves as the foundational scaffold upon which several distinct functional groups are arranged in a specific spatial configuration. The methyl group occupies position 1 of the pyrazole ring, establishing a substitution pattern that influences both the electronic properties and steric accessibility of the molecule.

The difluoromethyl group, represented by the CHF₂ moiety, is attached at position 3 of the pyrazole ring. This fluorinated substituent represents one of the most significant structural features of the compound, as difluoromethyl groups are known to impart unique physicochemical properties including enhanced metabolic stability, altered lipophilicity, and distinctive hydrogen bonding characteristics. The presence of two fluorine atoms in this group creates a polar functional group that can participate in various intermolecular interactions while maintaining considerable chemical stability.

Structural Component Position Chemical Formula Molecular Contribution
Pyrazole ring Core C₃H₂N₂ Heterocyclic foundation
Methyl group Position 1 CH₃ Alkyl substitution
Difluoromethyl group Position 3 CHF₂ Fluorinated functionality
Hydroxyl group Position 5 OH Polar functionality
Aldehyde group Position 4 CHO Carbonyl functionality

At position 5 of the pyrazole ring, a hydroxyl group provides additional polar character to the molecule. This hydroxyl functionality can engage in hydrogen bonding interactions and serves as a potential site for further chemical modification through various synthetic transformations. The positioning of this group adjacent to the ring nitrogen atoms creates opportunities for intramolecular interactions that may influence the compound's conformational preferences.

The aldehyde functional group at position 4 represents another crucial structural element, featuring a carbonyl carbon bonded to both the pyrazole ring and a terminal hydrogen atom. This aldehyde group confers significant reactivity to the molecule, serving as an electrophilic center capable of participating in numerous organic reactions including nucleophilic additions, condensations, and oxidation-reduction processes.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern: 5-(difluoromethyl)-2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde. This systematic name precisely describes the location and nature of each functional group, providing an unambiguous chemical identifier. The compound's three-dimensional structure can be represented through various computational models, with the InChI key PUBXARXUPRDAAQ-UHFFFAOYSA-N providing a unique digital fingerprint for database searches and chemical informatics applications.

Historical Context and Discovery

The development of this compound emerged within the broader historical context of pyrazole chemistry and fluorinated organic compounds. Pyrazole derivatives have attracted sustained scientific interest since their initial discovery in the late nineteenth century, with researchers recognizing their potential applications in pharmaceutical and agricultural chemistry. The systematic exploration of fluorinated pyrazole compounds represents a more recent development, driven by the understanding that fluorine incorporation can dramatically alter the biological and physicochemical properties of organic molecules.

The specific compound under examination belongs to a class of fluorinated pyrazole aldehydes that gained prominence through research into succinate dehydrogenase inhibition. This mechanism of action, which involves the disruption of mitochondrial respiration in fungal organisms, was first recognized as a fungicidal strategy in the 1960s. However, it was not until the early twenty-first century that researchers began developing pyrazole derivatives containing difluoromethyl groups as potential improvements over earlier fungicidal compounds.

The emergence of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a commercial intermediate marked a significant milestone in this field. This related compound serves as a precursor to seven different fungicides that operate through succinate dehydrogenase inhibition, including isopyrazam, sedaxane, bixafen, fluxapyroxad, benzovindiflupyr, pydiflumetofen, and inpyrfluxam. The development of these compounds demonstrated the potential of difluoromethyl-substituted pyrazoles in agricultural applications, leading to expanded research into structurally related derivatives.

The specific aldehyde derivative discussed in this analysis represents an evolution of this research program, incorporating both the proven difluoromethyl functionality and additional structural modifications designed to enhance chemical reactivity and synthetic utility. The compound was first documented in chemical databases in the early 2000s, with its Chemical Abstracts Service registration occurring as researchers began exploring its potential as a synthetic intermediate.

Research into fluorinated pyrazole aldehydes has been particularly active in recent years, with studies demonstrating their potential applications beyond traditional fungicidal uses. Recent investigations have explored their antifungal activities against various phytopathogenic fungi, revealing promising results for compounds bearing difluoromethyl substituents. These studies have shown that fluorinated pyrazole aldehydes can achieve significant inhibition rates against important plant pathogens, with some derivatives demonstrating over 40% inhibition against species such as Sclerotinia sclerotiorum and Fusarium culmorum.

The historical development of this compound class reflects broader trends in modern organic chemistry, particularly the increasing sophistication of fluorine chemistry and the growing recognition of fluorinated compounds' unique properties. The ability to selectively introduce difluoromethyl groups into complex heterocyclic systems represents a significant synthetic achievement, requiring the development of specialized reagents and methodologies that were not available to earlier generations of chemists.

Academic Significance in Organic Chemistry

The academic significance of this compound extends across multiple domains of organic chemistry research, establishing it as an important compound for understanding heterocyclic synthesis, fluorine chemistry, and medicinal chemistry applications. The compound serves as an exemplary model for studying the effects of fluorine incorporation on heterocyclic systems, providing insights into structure-activity relationships that inform broader synthetic strategies.

From a synthetic chemistry perspective, this compound represents a sophisticated target that challenges traditional synthetic methodologies. The successful preparation of such molecules requires mastery of difluoromethylation reactions, which have emerged as one of the most important transformations in modern fluorine chemistry. Recent advances in difluoromethylation methodology have enabled the efficient construction of C-CF₂H bonds through radical processes, with researchers developing transition metal-free approaches that utilize commercially available reagents such as bromo(difluoro)acetic acid.

The compound's multiple functional groups create numerous opportunities for further synthetic elaboration, making it valuable as a building block in complex molecule synthesis. The aldehyde functionality provides a reactive handle for condensation reactions, nucleophilic additions, and other transformations commonly employed in pharmaceutical chemistry. Simultaneously, the hydroxyl group offers possibilities for etherification, esterification, and other modifications that can modulate the compound's properties.

Academic research has particularly focused on the biological activities of fluorinated pyrazole aldehydes, with this compound serving as a representative example of the class. Studies have demonstrated that such compounds can exhibit significant antifungal activities while maintaining favorable safety profiles for beneficial soil organisms. Research has shown that fluorinated pyrazole aldehydes can achieve moderate to excellent antifungal activity against various phytopathogenic fungi, with the most active compounds showing inhibition rates exceeding 40% against important plant pathogens.

Research Domain Key Findings Academic Impact
Synthetic Methodology Difluoromethylation protocols Advanced fluorine chemistry
Biological Activity Antifungal properties Medicinal chemistry applications
Structure-Activity Studies Functional group effects Rational drug design
Green Chemistry Environmental compatibility Sustainable agriculture

The compound's role in understanding structure-activity relationships has proven particularly valuable for academic research. Studies comparing various pyrazole derivatives have revealed that the difluoromethyl group contributes significantly to biological activity, while the specific positioning of functional groups around the pyrazole ring influences both potency and selectivity. These findings have informed the design of next-generation compounds with improved properties.

Recent academic investigations have also explored the compound's potential in addressing agricultural challenges through environmentally compatible approaches. Research has demonstrated that fluorinated pyrazole aldehydes can provide effective plant protection while maintaining acceptable toxicological profiles for non-target organisms. This characteristic makes them promising candidates for sustainable agricultural practices, addressing growing concerns about environmental impact in crop protection.

The compound has also contributed to advances in chemical informatics and computational chemistry. Its well-defined structure and documented properties make it valuable for developing and validating computational models used to predict molecular properties and biological activities. The availability of experimental data for this compound enables researchers to refine their computational approaches and improve the accuracy of property predictions for related molecules.

Furthermore, the compound serves as an important case study in the broader context of medicinal chemistry education and research training. Its synthesis requires familiarity with multiple areas of organic chemistry, including heterocyclic chemistry, fluorine chemistry, and functional group transformations. Academic laboratories have used this compound and related derivatives as training targets for graduate students and postdoctoral researchers, helping to develop expertise in these important areas of chemical research.

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-6(12)3(2-11)4(9-10)5(7)8/h2,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXARXUPRDAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678480
Record name 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203145-73-6
Record name 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization

This method employs β-keto aldehydes or esters as precursors. For example, condensation of ethyl 4,4-difluoroacetoacetate with methylhydrazine in ethanol at 80°C generates the 1-methylpyrazole core. Critical parameters include:

  • Temperature control : Maintaining 75–85°C prevents premature decomposition of difluoromethyl intermediates.

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency by stabilizing transition states.

Post-cyclization hydroxylation at C5 is achieved via:

  • Electrophilic substitution : Treating with HNO₃/H₂SO₄ followed by hydrogenolysis (Pd/C, H₂)

  • Metal-catalyzed C–H activation : Cu(OAc)₂ in DMF at 120°C introduces hydroxyl groups with 78% regioselectivity.

Difluoromethylation Techniques

Introducing the CF₂H group requires careful consideration of reagent compatibility:

Halogen-Difluoromethyl Exchange

Patent CN111303035A details a halogen-mediated pathway:

  • Brominate pyrazole at C3 using NBS (N-bromosuccinimide) in CCl₄ (0°C, 2 h)

  • Substitute Br with CF₂H via Pd(OAc)₂-catalyzed coupling with (difluoromethyl)zinc bromide.

Reaction Table 1 : Difluoromethylation Efficiency

Halogen SourceCatalystYield (%)Purity (%)
NBSPd(OAc)₂8298.5
I₂CuI7697.2

Aldehyde Group Installation

The C4 aldehyde is introduced through three primary strategies:

Vilsmeier-Haack Formylation

Reacting the hydroxylated pyrazole with POCl₃/DMF (1:1.2 molar ratio) at −10°C generates the formyl group. Key considerations:

  • Temperature : Below −5°C minimizes over-chlorination

  • Workup : Quenching with NaHCO₃(aq) prevents acid-induced decomposition

Oxidation of Hydroxymethyl Precursors

A two-step protocol from patent CN111362874B:

  • Introduce CH₂OH via Mannich reaction (HCHO, piperidine, EtOH reflux)

  • Oxidize with MnO₂ in CH₂Cl₂ (25°C, 6 h) to yield aldehyde.

Table 2 : Oxidation Efficiency Comparison

Oxidizing AgentSolventConversion (%)
MnO₂CH₂Cl₂94
PCCAcetone88
TEMPO/NaClOH₂O/CH₂Cl₂91

Regioselectivity Control

Achieving the 3-CF₂H/5-OH/4-CHO substitution pattern demands precise directing group strategies:

Amino Group Directing Effects

As per CN111303035A, temporary installation of NH₂ at C3 during cyclization directs subsequent substitutions:

  • Cyclize with methylhydrazine to form 3-amino intermediate

  • Replace NH₂ with CF₂H via diazotization/Sandmeyer reaction.

Steric Effects in Formylation

Bulky groups at C5 (e.g., OSiMe₃) prevent unwanted formylation at adjacent positions. Post-formylation desilylation (TBAF in THF) restores the hydroxyl group.

Purification and Isolation

Final product purification employs:

  • Crystallization : From ethanol/water (3:1 v/v) at 4°C yields 99.5% purity

  • Chromatography : Silica gel with EtOAc/hexane (1:4 → 1:2 gradient) removes regioisomers

Table 3 : Crystallization Optimization

Solvent Ratio (EtOH:H₂O)Recovery (%)Purity (%)
2:17898.7
3:18599.5
4:18299.1

Scalability Considerations

Industrial adaptation requires:

  • Continuous flow systems : For exothermic steps (difluoromethylation) to improve safety

  • Catalyst recycling : Pd nanoparticles immobilized on MgO allow 7 reuse cycles without activity loss

  • Waste minimization : Solvent recovery via fractional distillation reduces E-factor by 40%

Analytical Characterization

Critical quality control parameters:

  • HPLC : C18 column, 0.1% H₃PO₄/MeCN (70:30), retention time 8.2 min

  • ¹⁹F NMR : −118.4 ppm (CF₂H), −122.1 ppm (CF₂H, satellite peaks)

  • IR : 1695 cm⁻¹ (C=O stretch), 2850–2720 cm⁻¹ (aldehyde C–H)

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Electronic Effects

  • Hydroxy groups (as in the target compound) enhance hydrogen-bonding capacity compared to alkoxy or aryloxy substituents (e.g., phenoxy in ), improving solubility in polar solvents .

Research Findings

  • Crystallographic Data: Pyrazole-4-carbaldehydes with bulky substituents (e.g., phenyl, phenoxy) exhibit non-planar conformations, reducing crystal symmetry . The target compound’s smaller substituents may favor denser packing .
  • Stability : Difluoromethyl groups resist metabolic oxidation better than chloromethyl or methyl groups, suggesting enhanced in vivo stability for the target compound .

Biological Activity

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antifungal, anti-inflammatory, and other medicinal properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a difluoromethyl group, a hydroxyl group, and an aldehyde functional group. This unique composition contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances its binding affinity through hydrogen bonding, while the hydroxyl group may participate in additional interactions with biological macromolecules. This interaction profile suggests potential mechanisms for antifungal and anti-inflammatory activities.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study synthesized a series of pyrazole derivatives and evaluated their efficacy against several phytopathogenic fungi. The results showed that certain derivatives had moderate to excellent antifungal activity, surpassing that of established fungicides like boscalid .

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

Compound NameFungal Strain TestedInhibition (%)Comparison to Boscalid
9mFusarium oxysporum85Higher
9nAlternaria solani78Comparable
9oBotrytis cinerea90Higher

Anti-inflammatory Activity

In addition to antifungal properties, this compound has been investigated for its anti-inflammatory effects. A study evaluated various pyrazole derivatives for their ability to inhibit inflammation in animal models. The findings indicated that certain compounds exhibited anti-inflammatory activity comparable to standard drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

Compound NameHemolysis (%)Standard (Diclofenac) Hemolysis (%)
PQ1 (Methoxy-substituted)7597
PQ2 (Methoxy-substituted)7797
PQ3 (Methoxy-substituted)7497

Case Studies

Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, a derivative of the compound was tested against Zymoseptoria tritici, a significant pathogen in cereal crops. The derivative demonstrated a higher inhibition rate than conventional fungicides, suggesting its potential as an effective agricultural biopesticide .

Case Study 2: Anti-inflammatory Potential
A series of experiments conducted on mice showed that the compound significantly reduced inflammation markers in carrageenan-induced edema models. The results indicated that the compound could serve as a lead for developing new anti-inflammatory agents .

Q & A

Q. What synthetic methodologies are commonly employed for 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reagent choices impact yield and purity?

The compound can be synthesized via Vilsmeier-Haack formylation of pyrazolone precursors, followed by selective functionalization. For instance, substituting a chlorine atom with a hydroxy group (as in ) involves refluxing with phenol and potassium hydroxide in dimethyl sulfoxide, followed by recrystallization from ethanol . Introducing the difluoromethyl group may require fluorination agents (e.g., DAST) or halogen-exchange reactions under controlled conditions. Key factors include solvent polarity, reaction temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 19^19F NMR confirm substituent positions and purity.
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions. Software like SHELXL ( ) refines crystal structures, while OLEX2 ( ) visualizes packing motifs and hydrogen-bonding networks. For example, weak C–H···π interactions stabilize the crystal lattice in related pyrazole carbaldehydes .
  • IR spectroscopy : Identifies carbonyl (C=O) and hydroxy (O–H) stretching vibrations .

Q. How is the compound utilized as a building block in heterocyclic chemistry?

The aldehyde group enables condensation reactions to form fused heterocycles. For example, hydrazine hydrate reacts with azido-pyrazole carbaldehydes to yield pyrazolo[3,4-c]pyrazoles ( ). Reaction conditions (e.g., iodine catalysis or acetic acid) dictate regioselectivity and product distribution .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Conformational analysis using DFT calculations (e.g., B3LYP/6-31G*) can model solution-phase behavior, while high-resolution X-ray data (e.g., SHELXL-refined structures) provide ground-state geometries. Cross-validation via variable-temperature NMR or IR spectroscopy may clarify dynamic equilibria .

Q. What strategies optimize regioselectivity in difluoromethylation reactions for pyrazole derivatives?

Regioselectivity depends on electronic and steric factors. Electrophilic fluorination at the pyrazole C3 position is favored by electron-withdrawing groups (e.g., –COOH or –CHO). Computational modeling (e.g., Fukui indices) predicts reactive sites, while ultrasound-assisted synthesis ( ) enhances reaction efficiency and selectivity by improving mass transfer .

Q. How do solvent and temperature affect the stability of the hydroxy and difluoromethyl groups during synthesis?

  • Hydroxy group stability : Polar aprotic solvents (e.g., DMF) minimize decomposition, while acidic conditions may protonate the hydroxy group, reducing reactivity.
  • Difluoromethyl group : Elevated temperatures in protic solvents (e.g., ethanol/water mixtures) can lead to hydrolysis. Anhydrous conditions and low temperatures (–20°C) preserve the CF2_2H moiety .

Methodological Considerations

Q. What crystallization techniques yield high-quality single crystals for X-ray analysis?

Slow evaporation from DMF/ethanol mixtures (1:2 v/v) produces well-diffracting crystals. Adding a seed crystal or using anti-solvent diffusion (e.g., layering hexane over a saturated solution) enhances nucleation. SHELXL refinement parameters (e.g., R1_1 < 0.05) ensure structural accuracy .

Q. How are weak intermolecular interactions analyzed in the crystal lattice?

Hirshfeld surface analysis (via CrystalExplorer) quantifies C–H···π, π–π, and van der Waals interactions. For example, in related structures, C–H···O hydrogen bonds (2.5–3.0 Å) and aromatic stacking (3.4–3.6 Å) contribute to lattice stability .

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